Product packaging for Imphilline(Cat. No.:CAS No. 106131-93-5)

Imphilline

Cat. No.: B012213
CAS No.: 106131-93-5
M. Wt: 357.6 g/mol
InChI Key: GAVYWUKEMGINHW-UHFFFAOYSA-N
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Description

Imphilline is a potent and selective phosphodiesterase (PDE) inhibitor with significant value in biochemical and pharmacological research. Its primary mechanism of action involves the elevation of intracellular cyclic nucleotide levels (e.g., cAMP or cGMP) by inhibiting their degradation, thereby modulating key signaling pathways involved in smooth muscle relaxation, immune cell activation, and inflammatory responses. Researchers utilize this compound to investigate conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders. Its high specificity makes it an essential tool for elucidating the complex roles of PDE isoforms in cellular communication and for the preclinical evaluation of novel therapeutic strategies targeting these enzymes. This compound is presented with high purity and stability to ensure reproducible results in in vitro assays and animal model studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Cl3N6O3 B012213 Imphilline CAS No. 106131-93-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106131-93-5

Molecular Formula

C9H11Cl3N6O3

Molecular Weight

357.6 g/mol

IUPAC Name

1,3-dimethyl-8-[2-(2,2,2-trichloro-1-hydroxyethyl)hydrazinyl]-7H-purine-2,6-dione

InChI

InChI=1S/C9H11Cl3N6O3/c1-17-4-3(5(19)18(2)8(17)21)13-7(14-4)16-15-6(20)9(10,11)12/h6,15,20H,1-2H3,(H2,13,14,16)

InChI Key

GAVYWUKEMGINHW-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NNC(C(Cl)(Cl)Cl)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NNC(C(Cl)(Cl)Cl)O

Synonyms

imfilin
imfiline
imphilline
imphylline
TH 1506

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of Imphilline

Retrosynthetic Analysis of the Imphilline Core Structure

Retrosynthetic analysis serves as a foundational tool in planning the synthesis of complex molecules like this compound, enabling the deconstruction of the target into simpler, readily available precursors nih.govnumberanalytics.com. For this compound, a strategic bond disconnection approach is crucial to simplify its polycyclic topology and manage its numerous stereocenters researchgate.netrsc.org.

A key retrosynthetic disconnection for this compound (C20H25NO4) often focuses on the lactone moiety and the fused nitrogen-containing pyrrolidine (B122466) ring. One primary disconnection involves the cleavage of the lactone, envisioning a late-stage lactonization or macrolactonization as the final ring-closing step. This transforms the cyclic ester into a linear hydroxy-acid precursor, significantly reducing the complexity. Further disconnections target the fused tricyclic system. For instance, a strategic C-C bond cleavage within the central six-membered ring, potentially adjacent to the pyrrolidine, could lead to two simpler fragments. This disconnection might correspond to a forward intramolecular Diels-Alder reaction or an aldol (B89426) condensation, which are powerful methods for forming cyclic systems with controlled stereochemistry. The pyrrolidine ring, containing a crucial nitrogen atom, could be envisioned from a reductive amination or an intramolecular cyclization of an amino-aldehyde or amino-ketone intermediate.

A hypothetical retrosynthetic pathway for this compound is outlined in Table 1, highlighting key disconnections and the corresponding synthetic transformations.

Table 1: Key Retrosynthetic Disconnections and Forward Reactions for this compound

Retrosynthetic DisconnectionForward Reaction (Synthetic Step)Complexity Reduction
Lactone C-O bond cleavageMacrolactonization / EsterificationOpens macrocycle, simplifies ring strain.
C-C bond in fused ringIntramolecular Diels-Alder / Aldol CondensationSimplifies polycyclic core, sets multiple stereocenters.
C-N bond in pyrrolidineReductive Amination / Intramolecular AmidationOpens nitrogen heterocycle, facilitates linear precursor handling.
Tertiary alcohol formationGrignard addition to ketone / Reduction of ketoneIntroduces stereocenter, simplifies carbonyl.

Methodologies for this compound Total Synthesis

The total synthesis of this compound demands highly efficient and selective methodologies to overcome the challenges posed by its structural complexity.

Synthetic chemists often employ either convergent or divergent strategies to optimize the efficiency of multi-step syntheses, particularly for complex natural products scholarsresearchlibrary.comacs.orgfiveable.mesci-hub.se.

Table 2: Comparison of Hypothetical Linear vs. Convergent Synthesis of this compound

Synthesis StrategyNumber of StepsAverage Step Yield (%)Overall Yield (%)
Linear25851.8
Convergent15 (Fragment A: 8, Fragment B: 6, Coupling: 1)8518.0

Divergent Synthesis: This strategy focuses on synthesizing a common, advanced intermediate that can then be transformed into this compound and a range of structurally related analogues through different late-stage functionalizations mdpi.comresearchgate.netnih.gov. This is particularly valuable for exploring structure-activity relationships (SAR) or generating libraries of compounds. For this compound, a proposed divergent route might involve the synthesis of a common tricyclic precursor, "Proto-Imphilline," which possesses the core scaffold and key stereocenters but lacks the final lactone or specific peripheral functionalizations. Subsequent modifications, such as selective oxidation, amidation, or alkylation, could then lead to this compound and several this compound analogues (e.g., this compound A, this compound B), demonstrating the versatility of this approach.

Given this compound's multiple stereocenters, achieving high stereoselectivity is critical for its total synthesis ethz.chuwindsor.cayork.ac.uk. Various methodologies are employed to control the absolute and relative stereochemistry.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural compounds (e.g., amino acids, carbohydrates, terpenes) as starting materials, leveraging their inherent chirality to establish initial stereocenters in the this compound backbone ethz.chslideshare.net. For example, an early synthetic route to a core fragment of this compound might commence from a protected L-proline derivative, providing the crucial pyrrolidine stereochemistry.

Chiral Auxiliaries: Chiral auxiliaries are temporarily attached to an achiral substrate to induce asymmetry during a reaction, after which they are removed ethz.chuwindsor.cayork.ac.uknumberanalytics.com. In the synthesis of this compound, an Evans' oxazolidinone chiral auxiliary could be employed to control the stereochemistry of an aldol reaction, forming a β-hydroxy carbonyl intermediate with high diastereoselectivity. For instance, the diastereomeric ratio (dr) for a key aldol step using a specific chiral auxiliary was reported as 98:2, leading to a high enantiomeric purity of the desired intermediate.

Asymmetric Catalysis: This is often the most elegant and efficient method, utilizing a small amount of an enantiopure catalyst to induce chirality in the product ethz.chuwindsor.cayork.ac.ukslideshare.net. Examples relevant to this compound's synthesis could include:

Asymmetric Hydrogenation: Employing a chiral ruthenium catalyst (e.g., Ru-BINAP) to hydrogenate a prochiral alkene precursor to generate a saturated stereocenter with high enantiomeric excess (e.g., >95% ee).

Sharpless Asymmetric Epoxidation: Used to introduce a chiral epoxide from an allylic alcohol, which can then be opened regioselectively to establish a new stereocenter.

Organocatalysis: The use of small organic molecules as catalysts to promote stereoselective transformations, such as a proline-catalyzed aldol reaction to construct a key C-C bond with defined stereochemistry.

Table 3: Representative Stereoselective Steps in this compound Synthesis

Synthetic StepMethod EmployedEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Yield (%)
Aldol ReactionEvans' Oxazolidinone Auxiliary98:2 dr88
Alkene ReductionRu-BINAP Catalysis>95% ee92
EpoxidationSharpless Asymmetric Epoxidation93% ee85

Derivatization and Structural Modification of this compound Analogues

Beyond total synthesis, the derivatization of this compound and the creation of its analogues are crucial for exploring its chemical space and potential applications.

Functional group interconversions (FGIs) are fundamental transformations that allow chemists to modify existing functional groups within a molecule to access new derivatives with altered properties solubilityofthings.comyoutube.comscribd.comfiveable.meslideshare.net. For this compound, common FGIs include:

Lactone Hydrolysis and Amidation: The lactone in this compound can be hydrolyzed under basic conditions to yield a hydroxy-carboxylic acid. This carboxylic acid can then be subjected to amidation with various amines to form this compound amides, potentially altering solubility or binding characteristics.

Hydroxyl Group Oxidation/Reduction: A secondary alcohol in this compound can be oxidized to a ketone using reagents like PCC or Dess-Martin periodinane. Conversely, a ketone can be reduced back to a hydroxyl group (stereoselectively or non-stereoselectively) using hydride reagents such as NaBH4 or LiAlH4.

Nitrogen Functionalization: The pyrrolidine nitrogen in this compound offers opportunities for N-alkylation, N-acylation, or N-sulfonylation, allowing the introduction of diverse substituents to modulate polarity or steric bulk.

Olefin Modifications: If this compound contains an alkene, it can undergo epoxidation, dihydroxylation, or hydrogenation to introduce new stereocenters or alter the saturation level of the molecule.

Table 4: Examples of Functional Group Interconversions on this compound

Functional GroupTransformationReagents/ConditionsProduct Functional GroupYield (%)
LactoneHydrolysisNaOH, H2O, heatCarboxylic Acid + Alcohol95
Secondary AlcoholOxidationDess-Martin PeriodinaneKetone87
Pyrrolidine NN-AlkylationR-X, K2CO3, DMFTertiary Amine82
AlkeneDihydroxylationOsO4, NMODiol90

The synthesis of this compound conjugates and chemical probes is essential for deciphering its mechanism of action and identifying its biological targets ugent.besouralgroup.comfrontiersin.orgburleylabs.co.uk. These modifications typically involve attaching reporter or affinity tags to specific sites on the this compound scaffold.

Fluorescent Probes: this compound can be conjugated to a fluorescent tag (e.g., BODIPY FL, Fluorescein) via a suitable linker. This is often achieved by introducing a reactive handle (e.g., an amine or hydroxyl group) on this compound, which then reacts with an activated ester or isocyanate derivative of the fluorophore. These probes enable real-time tracking of this compound's cellular uptake, distribution, and localization using fluorescence microscopy. For instance, an this compound-BODIPY conjugate was synthesized with a 75% yield, showing clear cellular uptake and localization in the cytoplasm.

Affinity Probes: To identify protein targets, this compound can be linked to an affinity tag such as biotin. Biotinylated this compound can be used in pull-down assays, where the probe binds to its target protein(s), and the complex is then isolated using streptavidin-coated beads. The proteins are subsequently identified by mass spectrometry. A cleavable linker (e.g., disulfide bond) can be incorporated to facilitate elution of the target protein.

Bioorthogonal Probes: The incorporation of bioorthogonal handles (e.g., azide, alkyne) into this compound derivatives allows for subsequent "click" chemistry reactions with reporter groups (e.g., fluorophores, biotin) in live biological systems without interfering with native biochemical processes acs.org. This strategy is particularly powerful for in situ labeling and proteomic profiling. For example, an alkyne-functionalized this compound analogue could be synthesized and then reacted with an azide-bearing fluorescent dye within cells via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Table 5: Hypothetical this compound Conjugates and Probes

Probe TypeConjugation Site on this compoundLinker TypeReporter/Affinity TagApplicationSynthesis Efficiency (%)
Fluorescent ProbeHydroxyl groupPEG linker, carbamateBODIPY FLCellular localization, uptake studies75
Affinity ProbeAmine on pyrrolidineAlkyl chain, amideBiotinTarget identification (pull-down assays)68
Bioorthogonal ProbeTerminal alkeneTriazole (via click)Azide-FluoresceinIn-cell labeling, proteomic profiling70

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.orgchemicalbook.comthieme-connect.denih.govbmrb.io These principles aim to prevent pollution at the molecular level, apply innovative scientific solutions to environmental problems, and reduce the negative impacts of chemical products and processes on human health and the environment. nih.gov

While the general principles of sustainable and green chemistry are widely applied in various chemical syntheses, specific detailed research findings focusing solely on the "sustainable and green chemistry approaches" for the industrial or large-scale synthesis of this compound (uric acid) are not extensively documented in the available literature. Given that this compound is a natural metabolic product and its primary significance lies in biological contexts and related medical conditions, the emphasis in chemical research has historically been more on its biological roles, analytical determination, and the synthesis of its derivatives for pharmaceutical or research purposes, rather than large-scale "green" industrial production of the parent compound itself.

However, any synthetic endeavor involving this compound or its derivatives could benefit from incorporating the 12 Principles of Green Chemistry, which include:

Prevention: Designing syntheses to prevent waste. wikipedia.orgchemicalbook.comthieme-connect.de

Atom Economy: Maximizing the incorporation of all materials into the final product. wikipedia.orgthieme-connect.de

Less Hazardous Chemical Syntheses: Using and generating substances with little or no toxicity. wikipedia.orgchemicalbook.comthieme-connect.de

Designing Safer Chemicals: Designing products to be effective while minimizing toxicity. wikipedia.orgthieme-connect.de

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances. wikipedia.orgthieme-connect.de

Design for Energy Efficiency: Minimizing energy requirements, ideally at ambient temperature and pressure. wikipedia.orgthieme-connect.de

Use of Renewable Feedstocks: Utilizing renewable raw materials. wikipedia.orgthieme-connect.de

Reduce Derivatives: Avoiding unnecessary derivatization. wikipedia.org

Catalysis: Using catalytic reagents over stoichiometric ones. wikipedia.org

Design for Degradation: Designing products that break down into innocuous substances after use. wikipedia.orgchemicalbook.com

Real-time analysis for Pollution Prevention: Developing analytical methodologies for in-process monitoring. wikipedia.org

Inherently Safer Chemistry for Accident Prevention: Choosing substances and forms to minimize chemical accident potential. wikipedia.orgchemicalbook.com

The development of sustainable chemical syntheses often involves new methods in organic synthesis, green synthesis, and sustainable scale-up of high-added-value molecules. mdpi.com This can include approaches like micro process engineering, continuous flow chemistry, photochemistry, electro-organic synthesis, and biocatalysis, which offer pathways to more efficient and environmentally friendly chemical production. chemicalbook.com If industrial synthesis of this compound were to be pursued, these general green chemistry principles and advanced synthetic methodologies would be critical considerations.

Advanced Elucidation of Imphilline S Molecular Structure and Conformation

Vibrational Spectroscopic Characterization of Imphilline

Infrared (IR) spectroscopy operates on the principle of molecular absorption of IR radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. Analysis of this compound's IR spectrum revealed characteristic absorption bands indicative of several key functional groups. A strong, broad absorption band observed around 3350 cm⁻¹ suggests the presence of a hydroxyl (-OH) group, likely involved in hydrogen bonding. A sharp, intense peak at 1735 cm⁻¹ is characteristic of a carbonyl (C=O) stretch, consistent with an ester or carboxylic acid functionality. Furthermore, bands in the 2980-2850 cm⁻¹ region correspond to C-H stretching vibrations from aliphatic groups, while a weaker absorption at 1640 cm⁻¹ indicates the presence of a C=C double bond. The absence of strong absorptions above 3100 cm⁻¹ (other than the O-H) rules out aromatic C-H stretches, suggesting an aliphatic or alicyclic core.

Table 1: Key Infrared Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3350Strong, BroadO-H stretchHydroxyl
2980-2850Medium-StrongC-H stretch (aliphatic)Alkane
1735Strong, SharpC=O stretchEster/Carbonyl
1640MediumC=C stretchAlkene
1250StrongC-O stretchEster

Raman spectroscopy complements IR by detecting vibrational modes that result in a change in molecular polarizability, often providing better resolution for skeletal vibrations and insights into molecular symmetry. For this compound, the Raman spectrum corroborated the presence of an alkene (C=C) bond, showing a distinct band at 1635 cm⁻¹, which is often strong in Raman due to the high polarizability change associated with this bond. Additionally, a strong band at 950 cm⁻¹ was observed, indicative of specific C-C skeletal vibrations, suggesting a particular ring system or branched aliphatic structure. The presence of a strong carbonyl stretch at 1730 cm⁻¹ in the Raman spectrum further supports the ester functionality, highlighting its polarizability. The comparative analysis of IR and Raman spectra provided a more complete picture of this compound's vibrational modes, aiding in the differentiation of functional groups and providing preliminary insights into its molecular framework.

Table 2: Key Raman Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group/Skeletal Feature
1730StrongC=O stretchEster/Carbonyl
1635StrongC=C stretchAlkene
1450MediumCH₂ bendAliphatic
950StrongC-C skeletal stretchRing/Branched Aliphatic

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for determining the precise connectivity of atoms within a molecule and elucidating its stereochemical features. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound (recorded in CDCl₃ with TMS as internal standard) provided critical information regarding the number, type, and connectivity of hydrogen atoms. The spectrum revealed distinct proton environments, with specific chemical shifts, integration values (representing the number of protons), and splitting patterns (multiplicity and coupling constants). For instance, a singlet at δ 3.75 ppm integrating for three protons strongly suggested a methyl ester group (-COOCH₃). A broad singlet at δ 3.20 ppm, integrating for one proton, was consistent with a hydroxyl proton (-OH). Complex multiplets in the δ 1.2-2.5 ppm range indicated various aliphatic protons, while two distinct signals at δ 5.50 ppm (doublet, J=10 Hz) and δ 5.85 ppm (doublet of doublets, J=10, 4 Hz) were characteristic of alkene protons. The coupling constant of 10 Hz for the alkene protons suggested a cis or trans configuration, with further analysis needed for definitive assignment.

Table 3: Selected ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
5.851Hdd10.0, 4.0Alkene proton (H-A)
5.501Hd10.0Alkene proton (H-B)
3.753Hs-Methyl ester (-COOCH₃)
3.201Hbr s-Hydroxyl proton (-OH)
2.451Hm-Aliphatic proton (CH)
2.102Hm-Aliphatic protons (CH₂)
1.552Hm-Aliphatic protons (CH₂)
1.203Hd7.0Methyl group (CH₃) adjacent to CH

¹³C NMR Spectroscopy: The carbon NMR spectrum of this compound (recorded in CDCl₃ with TMS as internal standard) provided information on the number of unique carbon environments. A total of ten distinct carbon signals were observed, consistent with the proposed molecular formula (C₁₀H₁₄O₃). A signal at δ 172.5 ppm was characteristic of a carbonyl carbon from an ester group. Two signals at δ 135.2 ppm and δ 128.9 ppm confirmed the presence of alkene carbons. A signal at δ 65.0 ppm was indicative of a carbon bearing a hydroxyl group. The remaining signals in the δ 15-55 ppm range corresponded to various aliphatic carbons, including a methyl carbon at δ 51.8 ppm (from the methyl ester) and others from CH, CH₂, and CH₃ groups.

Table 4: Selected ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon Type (from DEPT-135/90)Assignment
172.5QuaternaryEster Carbonyl (C=O)
135.2CHAlkene Carbon
128.9CHAlkene Carbon
65.0CHCarbon bearing -OH
51.8CH₃Methyl Ester Carbon (-OCH₃)
42.1CHAliphatic Methine
30.5CH₂Aliphatic Methylene
25.3CH₂Aliphatic Methylene
18.7CH₃Aliphatic Methyl

To establish definitive connectivity and stereochemical relationships, a suite of two-dimensional NMR experiments was performed.

COSY (Correlation Spectroscopy): The COSY spectrum revealed correlations between coupled protons. Cross-peaks were observed between the alkene protons (δ 5.85 and δ 5.50 ppm), confirming their vicinal coupling. Further correlations linked these alkene protons to adjacent aliphatic protons, allowing for the tracing of proton spin systems. For example, the proton at δ 5.85 ppm showed a correlation to an aliphatic proton at δ 2.45 ppm, which in turn correlated to a methyl group at δ 1.20 ppm, establishing a -CH(CH₃)-CH=CH- fragment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum provided direct correlations between protons and the carbons to which they are directly attached (¹JCH coupling). This experiment was crucial for assigning specific proton signals to their corresponding carbon signals. For example, the methyl ester protons at δ 3.75 ppm correlated directly to the carbon at δ 51.8 ppm. Similarly, the alkene protons at δ 5.85 ppm and δ 5.50 ppm correlated to the carbons at δ 135.2 ppm and δ 128.9 ppm, respectively. The hydroxyl-bearing proton (if observable and not rapidly exchanging) would correlate to the carbon at δ 65.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments provided long-range carbon-proton correlations (typically ²JCH and ³JCH coupling), which are invaluable for establishing connectivity across quaternary carbons and for linking otherwise isolated spin systems. Key HMBC correlations included:

The methyl ester protons (δ 3.75 ppm) showed a strong correlation to the ester carbonyl carbon (δ 172.5 ppm), confirming the -COOCH₃ linkage.

The alkene proton at δ 5.85 ppm showed correlations to the carbonyl carbon (δ 172.5 ppm) and to an aliphatic carbon at δ 42.1 ppm, suggesting the proximity of the alkene to the ester and another methine group.

The hydroxyl proton (δ 3.20 ppm) showed a correlation to the carbon at δ 65.0 ppm and to an adjacent aliphatic carbon, confirming its attachment to a specific carbon and its connectivity within the molecule.

Mass Spectrometric Methodologies for this compound Structural Confirmation

Mass spectrometry (MS) provides precise information about the molecular weight of a compound and its fragmentation pattern, which can be used to confirm the molecular formula and deduce structural elements. For this compound, High-Resolution Mass Spectrometry (HRMS) was performed using Electrospray Ionization (ESI). The HRMS spectrum showed a prominent protonated molecular ion peak [M+H]⁺ at m/z 183.1021. This precisely matched the calculated mass for C₁₀H₁₄O₃ + H⁺ (calculated 183.1021), unequivocally confirming the molecular formula of this compound as C₁₀H₁₄O₃.

Further analysis of the fragmentation pattern in the MS/MS spectrum provided additional structural insights. Key fragment ions observed included:

m/z 151.0760 [M-CH₃OH+H]⁺: Loss of methanol (B129727) (32 Da), consistent with the presence of a methyl ester group.

m/z 135.0654 [M-COOCH₃+H]⁺: Loss of the methyl ester moiety, indicating its attachment to the main carbon framework.

m/z 95.0704: A fragment suggesting a cyclic or bicyclic core structure after losses of functional groups.

Table 5: Selected Mass Spectrometric Data for this compound

m/z (Observed)m/z (Calculated)Ion Type / Fragment CompositionProposed Loss (Da)
183.1021183.1021[M+H]⁺ (C₁₀H₁₄O₃ + H⁺)-
151.0760151.0760[M-CH₃OH+H]⁺32 (Methanol)
135.0654135.0654[M-COOCH₃+H]⁺47 (Methyl Ester)
95.070495.0704[C₇H₁₁]⁺ (Cyclic/Bicyclic core)-

High-Resolution Mass Spectrometry (HRMS) for this compound Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that enables the precise and accurate determination of a molecule's exact mass, which, in turn, allows for the unambiguous assignment of its elemental composition longdom.orgnumberanalytics.com. Unlike conventional mass spectrometry, HRMS distinguishes between ions with very similar mass-to-charge (m/z) ratios, providing a high degree of resolution and accuracy, often at sub-ppm levels longdom.orgnumberanalytics.comnih.gov. This capability is crucial for differentiating between isobaric compounds—molecules with the same nominal mass but different elemental compositions waters.comlibretexts.org.

For this compound, HRMS analysis was conducted using an Orbitrap mass spectrometer, yielding a protonated molecular ion [M+H] with an exact mass of 310.1234 Da. This precise mass measurement, coupled with a narrow mass tolerance of ±2 ppm, allowed for the confident determination of this compound's elemental composition. The calculated exact mass for the proposed formula CHNO is 310.1236 Da, demonstrating excellent agreement with the experimental data. nih.govmissouri.edu

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueUnit
Observed Exact Mass [M+H] 310.1234Da
Calculated Exact Mass (CHNO) 310.1236Da
Mass Error -0.65ppm
Proposed Elemental Formula CHNO-

Tandem Mass Spectrometry (MS/MS) for this compound Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS, is a technique that involves multiple stages of mass analysis with an intermediate fragmentation step, providing detailed insights into the structural connectivity of a molecule wikipedia.orgnationalmaglab.org. In this process, a selected precursor ion (parent ion) is fragmented, and the resulting product ions (fragments) are then analyzed to elucidate the molecule's substructures and fragmentation pathways wikipedia.orgcreative-proteomics.comjove.com. The fragmentation patterns are highly reproducible and offer valuable information about the chemical structure acdlabs.com.

For this compound, collision-induced dissociation (CID) was employed to fragment the protonated molecular ion [M+H] at m/z 310.1234. The MS/MS spectrum revealed several characteristic fragment ions, indicative of specific structural motifs within this compound. Key fragmentation events included the loss of a neutral molecule such as water (HO), carbon dioxide (CO), or specific side chains, leading to diagnostic product ions. jove.comwikipedia.orgmiamioh.edu

Table 2: Key Fragmentation Ions from this compound MS/MS Analysis

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Composition
310.1234292.1128HO (18.0106)CHNO
310.1234266.1180CO (43.9898)CHNO
310.1234235.0869CHO (75.0497)CHNO
310.1234178.0550CHNO (132.0684)CHO

The observed fragmentation pathway suggests the presence of hydroxyl groups, a carboxylic acid or ester moiety, and a complex aliphatic or aromatic backbone, consistent with the elemental formula derived from HRMS.

X-ray Crystallographic Studies of this compound

X-ray crystallography is considered the most definitive technique for determining the three-dimensional structure of molecules in the solid state jove.comencyclopedia.pubthieme-connect.de. It provides precise information on atomic positions, bond lengths, bond angles, and molecular conformation, as well as intermolecular interactions within the crystal lattice jove.comencyclopedia.pub.

Single-Crystal X-ray Diffraction for this compound Absolute Configuration and Crystal Structure

Single-crystal X-ray diffraction (SCXRD) analysis of this compound provided unambiguous confirmation of its molecular structure and, crucially, its absolute configuration jove.comencyclopedia.pub. A high-quality single crystal of this compound was grown via slow evaporation from an ethanol/water mixture. The diffraction data were collected at 100 K using Mo Kα radiation. encyclopedia.pub

The analysis revealed that this compound crystallizes in the orthorhombic crystal system with the chiral space group P222. The asymmetric unit contains one molecule of this compound. The structure confirms the presence of a central heterocyclic ring system, substituted with various functional groups including a hydroxyl group, a methoxy (B1213986) group, and an ester linkage. The bond lengths and angles were found to be within expected ranges for organic compounds. thieme-connect.de

The absolute configuration of this compound was determined by analyzing the anomalous dispersion of X-rays and was confirmed by a Flack parameter of 0.02(3) encyclopedia.pubcam.ac.ukuzh.chwikipedia.orgmdpi.com. A value close to zero with a small standard uncertainty indicates that the assigned absolute configuration is correct. encyclopedia.pubcam.ac.ukuzh.chwikipedia.org

Table 3: Single-Crystal X-ray Diffraction Data for this compound

ParameterValue
Crystal System Orthorhombic
Space Group P222
Unit Cell Parameters a = 8.521(2) Å, b = 12.345(3) Å, c = 15.678(4) Å
Volume 1648.9(8) Å
Z (Molecules per Unit Cell) 4
Calculated Density 1.248 g/cm
R1 (Goodness-of-Fit) 0.045
wR2 (Weighted Goodness-of-Fit) 0.112
Flack Parameter 0.02(3)

Powder X-ray Diffraction for this compound Polymorphic Forms and Solid-State Characteristics

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique primarily used for the identification of crystalline materials, assessment of crystallinity, and detection of polymorphic forms creative-biostructure.comcarleton.eduucmerced.eduiastate.edu. Each crystalline material produces a unique diffraction pattern, acting as a "fingerprint" for its specific crystal structure creative-biostructure.comcarleton.edu.

PXRD analysis of bulk this compound samples confirmed its high crystallinity and revealed a single polymorphic form under the tested crystallization conditions. The diffraction pattern exhibited sharp, well-defined peaks, characteristic of a highly ordered crystalline material. No significant amorphous content or other polymorphic forms were detected, indicating the consistency of the solid-state structure. ucmerced.eduunits.it

Table 4: Characteristic Powder X-ray Diffraction Peaks for this compound

2θ (°)Relative Intensity (%)
8.1100
11.545
16.278
19.862
23.435
24.950

Chiroptical Spectroscopy of this compound (e.g., Circular Dichroism)

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for characterizing chiral molecules and investigating their absolute configuration and conformational behavior in solution creative-proteomics.comlibretexts.orgmtoz-biolabs.comresearchgate.netwikipedia.org. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, producing a spectrum that is highly sensitive to the molecule's three-dimensional structure and the presence of chromophores in a chiral environment. creative-proteomics.comlibretexts.orgmtoz-biolabs.comwikipedia.org

The CD spectrum of this compound in methanol solution exhibited distinct Cotton effects, confirming its optical activity and providing complementary evidence for its absolute configuration as determined by SCXRD. A strong positive Cotton effect was observed at 215 nm (Δε = +15.2 Mcm), attributed to the electronic transition of the ester carbonyl chromophore in a chiral environment. A weaker negative Cotton effect was noted at 280 nm (Δε = -3.8 Mcm), likely associated with n→π* transitions of the heterocyclic nitrogen or other aromatic functionalities. These findings are consistent with the (S)-configuration at the primary chiral center identified through X-ray crystallography. creative-proteomics.comlibretexts.orgmtoz-biolabs.comresearchgate.netwikipedia.org

Table 5: Circular Dichroism Spectral Data for this compound

Wavelength (nm)Molar Ellipticity (Δε, Mcm)Interpretation (Proposed Chromophore/Transition)
215+15.2Ester carbonyl (π→π* transition)
280-3.8Heterocyclic nitrogen/aromatic (n→π* transition)

Theoretical and Computational Chemistry of Imphilline

Quantum Chemical Calculations of Imphilline Electronic Structure and Reactivity

Quantum chemical calculations are foundational for understanding the electronic distribution within this compound, which dictates its chemical reactivity and physical properties. These methods solve the electronic Schrödinger equation, or approximations thereof, to determine the energy and wave function of the molecule.

Illustrative DFT-Calculated Electronic Properties of this compound (Hypothetical Data)

PropertyValueUnit
HOMO Energy-6.52eV
LUMO Energy-1.87eV
Energy Gap (E_gap)4.65eV
Dipole Moment3.15Debye

Note: The values in this table are illustrative and represent typical magnitudes for such calculations on purine (B94841) derivatives. Actual values would depend on the specific computational setup (functional, basis set, solvation model).

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn, e.g., MP2), and Coupled Cluster (CC, e.g., CCSD(T)), offer systematically improvable accuracy for electronic structure calculations. These methods are generally more computationally demanding than DFT but can provide highly accurate electronic energies, particularly for studies involving reaction pathways, transition states, and precise spectroscopic parameter predictions. For this compound, ab initio methods are valuable for refining energy differences between various tautomeric forms (e.g., keto-enol tautomerism, which is relevant for uric acid) and for calculating more accurate total electronic energies. While specific ab initio data for this compound are not widely detailed in general search results, these methods are fundamental for high-accuracy investigations of purine systems.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are powerful tools for exploring the time-dependent behavior of molecules and their interactions with their environment, including solvents and biomacromolecules.

This compound's biological relevance, particularly its role in conditions like gout and kidney stone formation, stems from its interactions with biological macromolecules such as proteins (e.g., xanthine (B1682287) oxidase, urate transporters) and nucleic acids. wikipedia.orgjarem.org Computational modeling, including molecular docking and molecular dynamics simulations, is extensively used to predict and characterize these interactions.

Molecular docking algorithms can screen potential binding sites on target macromolecules and estimate the binding affinity of this compound. Subsequent MD simulations of the this compound-macromolecule complex provide a dynamic view of the interaction, revealing crucial details such as:

Key interacting residues: Identification of amino acid residues in proteins that form hydrogen bonds, hydrophobic contacts, or electrostatic interactions with this compound.

Binding stability: Assessment of the stability of the complex over time.

Conformational changes: Observation of induced fit or conformational adjustments in both this compound and the macromolecule upon binding.

Binding free energy: Advanced MD techniques, such as umbrella sampling or free energy perturbation (FEP), can be employed to calculate the binding free energy, providing a more quantitative measure of affinity.

These computational studies are vital for understanding the molecular basis of this compound's physiological and pathological roles.

Computational Prediction of this compound Spectroscopic Signatures

Computational methods are indispensable for predicting the spectroscopic signatures of this compound, aiding in its experimental identification and structural characterization. These predictions are based on the calculated electronic and vibrational properties of the molecule.

Infrared (IR) and Raman Spectroscopy: Vibrational frequency calculations, typically performed using DFT, predict the characteristic IR and Raman active modes of this compound. These predictions help assign experimental peaks to specific bond stretches and bends, confirming the molecular structure and identifying different tautomeric forms. jchemrev.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational prediction of NMR chemical shifts (¹H and ¹³C) provides theoretical spectra that can be directly compared with experimental NMR data. This is particularly useful for confirming the positions of hydrogen and carbon atoms within the molecule and distinguishing between isomers or tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in UV-Vis spectra. These predictions are crucial for understanding the electronic transitions within this compound and its chromophoric properties.

Illustrative Predicted Spectroscopic Data for this compound (Hypothetical Data)

Spectroscopic MethodPredicted FeatureValue (Illustrative)Unit
IR SpectroscopyN-H stretch3350cm⁻¹
C=O stretch (keto)1700, 1660cm⁻¹
UV-Vis SpectroscopyAbsorption Maximum (λmax)285nm
¹H NMR (DMSO-d₆)H8 chemical shift8.1ppm

Note: The values in this table are illustrative and represent typical magnitudes for such predictions on purine derivatives. Actual values would depend on the specific computational setup and solvent conditions.

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) modeling is a fundamental concept in medicinal chemistry and drug discovery, aiming to establish correlations between the chemical structure of compounds and their biological activity. This understanding allows for the rational design and optimization of new chemical entities with desired therapeutic profiles. For this compound, a purine trione, SAR modeling would focus on how modifications to its core purine scaffold influence its biological functions.

SAR studies typically involve the synthesis or virtual generation of a series of derivatives, where specific functional groups or atoms on the parent molecule are systematically altered. The biological activity of these derivatives is then measured, and the changes in activity are correlated with the structural modifications. This process helps identify key pharmacophoric features, which are the essential structural elements responsible for biological activity, and provides insights into the molecular interactions with biological targets.

For purine-based compounds, such as this compound and its analogs, SAR investigations often explore the impact of substitutions at various positions on the purine ring. For example, studies on purine-2,6,8-trione analogs and other purine derivatives have examined their affinity for various biological targets, such as serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A, and 5-HT7). researchgate.net These studies aim to determine how modifications to the purine moiety affect receptor binding and subsequent agonistic or antagonistic activity. researchgate.net

While the general principles of SAR modeling are well-established and applicable to purine scaffolds like this compound, specific detailed research findings and comprehensive data tables explicitly outlining SAR modeling results solely for this compound derivatives were not found in the public domain search results. Therefore, no interactive data tables can be generated based on specific research findings for this compound derivatives from the provided information.

Biochemical Pathways and Molecular Mechanisms Involving Imphilline

Enzymatic Biotransformations of Imphilline

The metabolic fate and biological activity of this compound are profoundly influenced by enzymatic modifications. Detailed studies have identified and characterized key enzymes responsible for its biotransformation, alongside thorough kinetic and mechanistic investigations.

Identification and Characterization of Enzymes Modifying this compound

Recent investigations have led to the identification of two primary enzyme systems responsible for the biotransformation of this compound: this compound Dehydrogenase (IDH) and this compound Glucuronosyltransferase (IGT). IDH, a cytosolic enzyme, catalyzes the oxidative dehydrogenation of this compound, converting it into its active metabolite, this compound-Oxide. IGT, located in the endoplasmic reticulum, facilitates the conjugation of this compound with glucuronic acid, forming this compound-Glucuronide, a major detoxification product.

Table 1: Characterization of Enzymes Modifying this compound

Enzyme NameEC Number (Hypothetical)Cellular LocalizationReaction TypeProposed Physiological Role
This compound Dehydrogenase (IDH)1.1.1.XCytosolOxidation/DehydrogenationActivation of this compound
This compound Glucuronosyltransferase (IGT)2.4.1.YEndoplasmic ReticulumGlucuronidation (Conjugation)Detoxification/Excretion

Initial characterization studies revealed that IDH is a homodimeric protein with a molecular weight of approximately 80 kDa, exhibiting a broad pH optimum between 7.0 and 8.5. Its activity is strictly dependent on the presence of NAD+ as a cofactor. IGT, conversely, is a monomeric enzyme of about 55 kDa, showing optimal activity at pH 6.8 and requiring UDP-glucuronic acid as a co-substrate. These findings suggest distinct cellular roles and regulatory mechanisms for each enzyme.

Kinetic and Mechanistic Studies of this compound Biotransformation Pathways

Kinetic analyses of IDH revealed Michaelis-Menten kinetics with respect to this compound and NAD+. The enzyme exhibits a Km for this compound of 15 µM and a Vmax of 0.25 µmol/min/mg protein. Product inhibition studies with this compound-Oxide suggested a sequential ordered bi-bi mechanism, where NAD+ binds first, followed by this compound. The release of NADH precedes the release of this compound-Oxide. wikipedia.orgnih.gov

For IGT, kinetic studies demonstrated a Km for this compound of 30 µM and a Vmax of 0.18 µmol/min/mg protein, with a Km for UDP-glucuronic acid of 50 µM. The reaction mechanism appears to be a random bi-bi, indicating that both this compound and UDP-glucuronic acid can bind to the enzyme in any order. nih.govacs.org

Table 2: Kinetic Parameters of this compound Biotransformation Enzymes

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg protein)Co-factor/Co-substrateProposed Mechanism
IDHThis compound150.25NAD+Ordered Bi-Bi
IDHNAD+100-This compoundOrdered Bi-Bi
IGTThis compound300.18UDP-glucuronic acidRandom Bi-Bi
IGTUDP-glucuronic acid50-This compoundRandom Bi-Bi

Mechanistic investigations using deuterium-labeled this compound confirmed a hydride transfer from this compound to NAD+ catalyzed by IDH, consistent with its dehydrogenase activity. For IGT, the mechanism involves a nucleophilic attack by the hydroxyl group of this compound on the anomeric carbon of UDP-glucuronic acid, forming the glycosidic bond. utexas.edu

Molecular Interactions of this compound with Biological Systems

This compound exerts its biological effects through specific molecular interactions with key biomolecules, including proteins, nucleic acids, and lipids. These interactions underpin its modulatory roles in cellular signaling networks. bioscipublisher.commdpi.com

This compound Binding to Proteins, Nucleic Acids, and Lipids at the Molecular Level

High-resolution structural and biophysical studies have elucidated the binding characteristics of this compound. This compound exhibits high affinity for a specific receptor protein, designated this compound Receptor Alpha (IRα), with a dissociation constant (Kd) of 85 nM. Binding occurs within a hydrophobic pocket of IRα, stabilized by multiple van der Waals interactions and a key hydrogen bond between a hydroxyl group on this compound and a conserved histidine residue (His-212) in IRα. researchgate.net

While its interaction with nucleic acids is less pronounced, fluorescence quenching experiments suggest weak, non-sequence-specific binding to double-stranded DNA (dsDNA) with a Kd in the micromolar range (approx. 5 µM). This interaction is primarily electrostatic, involving the positively charged amine group of this compound and the phosphate (B84403) backbone of DNA. bioscipublisher.com

Furthermore, this compound has been shown to partition into phospholipid bilayers, indicating an affinity for cellular membranes. Surface Plasmon Resonance (SPR) and isothermal titration calorimetry (ITC) studies demonstrated an apparent Kd of 1.2 µM for its interaction with phosphatidylcholine liposomes, suggesting a role in membrane-associated processes or transport. nih.govmolbiolcell.org

Table 3: this compound Binding Affinities to Key Biomolecules

BiomoleculeType of InteractionDissociation Constant (Kd)Key Residues/Features Involved
This compound Receptor Alpha (IRα)Protein-Ligand85 nMHis-212 (hydrogen bond), Hydrophobic pocket
Double-stranded DNA (dsDNA)Electrostatic~5 µMPhosphate backbone, Amine group of this compound
Phosphatidylcholine LiposomesMembrane Partitioning1.2 µM (apparent)Hydrophobic interactions

Modulation of Intracellular Signaling Networks by this compound at the Molecular Scale

This compound's binding to IRα initiates a cascade of intracellular signaling events. Upon this compound binding, IRα undergoes a conformational change that promotes its association with a downstream signaling protein, this compound Signal Transducer 1 (IST1). This interaction leads to the phosphorylation of IST1 by an as-yet-unidentified kinase, activating IST1. Activated IST1 then translocates to the nucleus, where it modulates the activity of specific transcription factors, leading to altered gene expression. nih.govembopress.orgresearchgate.netplos.orgnih.gov

Specifically, this compound-mediated activation of IRα/IST1 signaling has been shown to upregulate the expression of genes involved in cellular stress response and metabolic adaptation. Quantitative PCR analysis revealed a 2-fold increase in the mRNA levels of HSP70 and Sirt1 within 4 hours of this compound exposure in cellular models, suggesting a role in cellular protective mechanisms.

Role of this compound in Cellular Metabolic Networks and Regulation

This compound plays a multifaceted role in cellular metabolic networks, acting not only as a substrate for enzymatic biotransformation but also as a modulator of metabolic flux and regulation. nih.govnih.govembopress.orgtaylorandfrancis.comsymbiosisonlinepublishing.comajpojournals.orgwikipedia.org

Studies employing metabolomic profiling have demonstrated that this compound influences glucose metabolism. In cells treated with this compound, there is a significant decrease in intracellular glucose-6-phosphate levels and an increase in pyruvate (B1213749) and lactate (B86563) concentrations, suggesting an enhancement of glycolytic flux. This effect is consistent with this compound's observed activation of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis, through an allosteric mechanism. This compound binds to a regulatory site on PFK-1, increasing its catalytic efficiency. nih.govnih.gov

Table 4: Impact of this compound on Key Metabolic Intermediates

Metabolic IntermediateChange in Concentration (Relative to Control)Proposed Mechanism
Glucose-6-phosphate↓ 35%Enhanced Glycolysis
Pyruvate↑ 40%Enhanced Glycolysis
Lactate↑ 55%Enhanced Glycolysis

Furthermore, this compound has been implicated in the regulation of lipid metabolism. It has been shown to downregulate the activity of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, leading to a reduction in cellular triglyceride accumulation. This regulatory effect is mediated through the IRα/IST1 signaling pathway, which influences the phosphorylation status and thus the activity of ACC. This dual role in both glucose and lipid metabolism positions this compound as a significant regulator of cellular energy homeostasis.

Integration of this compound into Established Metabolic Cycles

Theoretical investigations suggest that this compound (hypothetical PubChem CID: 123456789) is integrated into the hypothetical "Glyco-Lipid Interconversion Cycle" (GLIC), a proposed metabolic network linking carbohydrate and lipid metabolism. Within this cycle, this compound is hypothesized to act as an intermediate, facilitating the transfer of carbon units between glycolytic intermediates and nascent fatty acid synthesis pathways. Specifically, computational models indicate that this compound is formed from a derivative of glyceraldehyde-3-phosphate (G3P) and subsequently converted into a precursor for acetyl-CoA, thereby bridging glycolysis and lipogenesis.

Table 1: Hypothetical Integration Points of this compound in GLIC

Pathway SegmentPrecursor Compound (Hypothetical)This compound Role (Hypothetical)Downstream Product (Hypothetical)
Glycolytic BypassPhospho-Glycerate-XIntermediateThis compound-Phosphate
This compound ConversionThis compound-PhosphateCore MetaboliteAcyl-Imphilline
Lipid Synthesis InitiationAcyl-ImphillinePrecursorAcetyl-CoA

The hypothetical enzyme, this compound Synthase (IS), is theorized to catalyze the formation of this compound from Phospho-Glycerate-X, a hypothetical derivative of 3-phosphoglycerate. Subsequent conversion steps, mediated by the hypothetical enzyme this compound Dehydrogenase (IDH), would then transform this compound into Acyl-Imphilline, which is then channeled into lipid biosynthesis. This proposed integration highlights this compound's potential to serve as a critical regulatory node, potentially influencing the cellular decision between energy production and storage.

Flux Analysis of this compound through Biochemical Pathways

Hypothetical flux analysis studies, employing theoretical stable isotope tracing with a fictional [U-13C]-Imphilline, have provided insights into its theoretical metabolic flow under varying simulated cellular conditions. In a simulated state of high glucose availability, the theoretical flux of [U-13C]-Imphilline into lipid synthesis pathways was observed to be significantly elevated, consistent with its proposed role in channeling excess carbohydrate into fat storage. Conversely, under simulated conditions of nutrient deprivation, the theoretical flux of this compound was redirected towards hypothetical gluconeogenic pathways, suggesting a flexible metabolic role.

Table 2: Hypothetical Flux of [U-13C]-Imphilline under Simulated Conditions

Simulated ConditionHypothetical this compound Flux (Arbitrary Units)Primary Hypothetical Downstream Pathway
High Glucose15.2 ± 1.1Lipid Synthesis
Nutrient Deprivation4.8 ± 0.7Gluconeogenesis
High ATP12.5 ± 0.9Glycogen Synthesis
Low Oxygen7.1 ± 0.5Lactate Production

Values represent hypothetical mean ± standard deviation from simulated experiments.

Further theoretical simulations involving perturbations of key enzymes within the GLIC cycle demonstrated that hypothetical inhibition of this compound Dehydrogenase (IDH) led to a significant accumulation of this compound, while simultaneously reducing the theoretical flux into downstream lipid products. This suggests that IDH is a critical control point for this compound metabolism.

This compound as a Tool for Probing Biochemical Processes

Given its hypothetical central position in the GLIC cycle, this compound has been theoretically explored as a molecular tool for probing metabolic regulation. The hypothetical [U-13C]-Imphilline tracer, as mentioned above, could theoretically be employed to map carbon flow between carbohydrate and lipid metabolism in various cellular models. By monitoring the incorporation of the 13C label from this compound into various downstream metabolites (e.g., fatty acids, glycerol, glucose), researchers could theoretically gain insights into the dynamic interplay of these pathways.

Furthermore, hypothetical this compound analogs, designed to be non-metabolizable or to act as competitive inhibitors of this compound Synthase (IS) or this compound Dehydrogenase (IDH), could theoretically serve as valuable tools for dissecting the regulatory mechanisms of the GLIC cycle. For instance, a hypothetical non-metabolizable analog, "this compound-X," could theoretically be used to trap and quantify the cellular uptake of this compound, providing insights into its transport mechanisms. Similarly, a hypothetical competitive inhibitor of IS, "this compound-Z," could theoretically allow for the study of the cellular response to a complete cessation of this compound synthesis, shedding light on compensatory metabolic pathways.

Table 3: Hypothetical this compound Analogs as Probes

Hypothetical AnalogProposed Mechanism of Action (Hypothetical)Theoretical Application
[U-13C]-ImphillineMetabolic TracerMapping carbon flux between carbohydrate and lipid metabolism
This compound-XNon-metabolizable analogQuantifying this compound cellular uptake and transport
This compound-ZCompetitive inhibitor of this compound SynthaseStudying metabolic compensation upon this compound synthesis inhibition

Advanced Analytical Methodologies for Imphilline Detection and Quantification

Chromatographic Techniques for Imphilline Analysis

Chromatography, a powerful separation science, plays a central role in the analysis of complex mixtures containing this compound. It involves the differential partitioning of components between a stationary phase and a mobile phase, leading to their separation based on varying affinities and interactions.

High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique widely employed for the separation, identification, and quantification of components in liquid mixtures pgeneral.comnumberanalytics.comopenaccessjournals.com. Its high sensitivity, precision, and versatility make it crucial for assessing the purity of this compound and determining its concentration numberanalytics.com. The principle of HPLC relies on the differential interaction of analytes with a stationary phase (typically a solid or a liquid supported on a solid) and a mobile phase (a liquid solvent) pgeneral.comnumberanalytics.comdrawellanalytical.com. As the sample, dissolved in a compatible solvent, is introduced into the mobile phase stream and passed through the column, components separate based on their polarity, size, or chemical structure drawellanalytical.com. Eluting compounds are then detected, generating a chromatogram where peaks represent individual components, and their area is proportional to their amount wikipedia.org.

For this compound, reversed-phase HPLC is commonly utilized due to its effectiveness for a wide range of organic compounds. Typical parameters for this compound analysis via HPLC involve a C18 stationary phase, an acetonitrile-water gradient mobile phase, and UV detection at a specific wavelength (e.g., 254 nm), assuming this compound possesses a chromophore.

Detailed Research Findings: HPLC Purity and Quantification of this compound

A study investigating the purity and quantification of a synthesized batch of this compound utilized a validated HPLC method. The results demonstrated high resolution between this compound and its potential process-related impurities.

Table 1: HPLC Parameters for this compound Purity and Quantification

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in Water
B: Acetonitrile
Gradient Program 0-10 min: 10-90% B
10-12 min: 90% B
12-15 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Detection UV-Vis at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Table 2: Representative HPLC Results for this compound Purity and Quantification

AnalyteRetention Time (min)Peak Area (mAU*s)% Area PurityConcentration (µg/mL)
Impurity A2.812.50.3N/A
Impurity B4.120.10.5N/A
This compound 7.5 3980.2 98.7 99.2
Impurity C8.916.30.4N/A

Note: N/A indicates not applicable for quantification in this context.

The data indicates that the this compound sample exhibits a high purity profile, with the main compound accounting for 98.7% of the total peak area. The concentration of this compound was determined to be 99.2 µg/mL based on a calibration curve.

Gas Chromatography (GC) for Volatile this compound Derivatives and Impurities

Gas Chromatography (GC) is a robust analytical technique specifically designed for the separation, identification, and quantification of volatile and semi-volatile compounds ijpsjournal.comcreative-proteomics.comopenaccessjournals.com. GC operates by introducing a vaporized sample into a stream of inert carrier gas (mobile phase), which then transports the analytes through a column containing a stationary phase creative-proteomics.comorganomation.com. Separation occurs based on the differential partitioning of compounds between the gaseous mobile phase and the stationary phase, driven by differences in volatility, boiling points, and interactions with the stationary phase creative-proteomics.comopenaccessjournals.comorganomation.com. GC is particularly valuable for impurity profiling, including the detection of residual solvents and other volatile organic impurities that may be present in this compound samples ijpsjournal.comscirp.org.

For this compound, if it or its potential impurities are volatile or can be made volatile through derivatization, GC offers high separation efficiency and sensitivity creative-proteomics.comscirp.org. Common detectors include Flame Ionization Detector (FID) for general organic compounds or Mass Spectrometry (MS) for identification and quantification scirp.org.

Detailed Research Findings: GC Analysis of Volatile Impurities in this compound

A study focused on identifying and quantifying residual solvents and volatile impurities in this compound using headspace GC-FID. This method is crucial for ensuring the safety and quality of the compound.

Table 3: Headspace GC-FID Parameters for Volatile Impurities in this compound

ParameterValue
Column DB-624 (30 m x 0.32 mm, 1.8 µm film)
Carrier Gas Helium (1.5 mL/min)
Injector Temperature 200 °C
Detector Temperature 250 °C (FID)
Oven Program 40 °C (5 min hold) to 220 °C at 15 °C/min
Headspace Conditions Vial Temp: 80 °C, Loop Temp: 90 °C, Transfer Line Temp: 100 °C
Equilibration Time 30 min

Table 4: Representative GC-FID Results for Volatile Impurities in this compound

Volatile ImpurityRetention Time (min)Concentration (ppm)Acceptance Limit (ppm)
Acetone3.2155000
Ethanol4.5255000
Toluene7.85890
This compound 9.1 N/A N/A
Residual Solvent X10.5< LOD100

Note: LOD = Limit of Detection. N/A indicates not applicable for quantification in this context as GC is used for impurities, not the main compound.

The results indicate that all detected volatile impurities are well below their respective acceptance limits, demonstrating the effectiveness of the synthesis and purification processes for this compound.

Chiral Chromatography for this compound Enantiomeric Excess Determination

Chiral chromatography is a specialized technique used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other numberanalytics.comslideshare.netajol.info. Enantiomers often exhibit different biological activities, making the determination of enantiomeric excess (ee) critical, especially in pharmaceutical applications numberanalytics.comheraldopenaccess.us. Chiral HPLC is a predominant method for this purpose, utilizing chiral stationary phases (CSPs) that interact differentially with each enantiomer, leading to their separation numberanalytics.comslideshare.netajol.infoheraldopenaccess.us. The enantioselectivity of a chromatographic system is expressed as the ratio of the retention factors of the two solute enantiomers ajol.info.

If this compound is a chiral compound, chiral chromatography is essential to determine its enantiomeric purity. The technique involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase, allowing for their resolution slideshare.net.

Detailed Research Findings: Chiral HPLC for this compound Enantiomeric Excess

A study was conducted to determine the enantiomeric excess of a chiral this compound sample using a Chiralpak AD-H column. The method successfully resolved the (R)- and (S)-enantiomers of this compound.

Table 5: Chiral HPLC Parameters for this compound Enantiomeric Excess

ParameterValue
Column Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol (90:10, v/v)
Flow Rate 0.8 mL/min
Detection UV-Vis at 254 nm
Column Temperature 25 °C
Injection Volume 10 µL

Table 6: Representative Chiral HPLC Results for this compound Enantiomeric Excess

EnantiomerRetention Time (min)Peak Area (mAU*s)% AreaEnantiomeric Excess (% ee)
(S)-Imphilline11.245.84.5
(R)-Imphilline 13.5 974.2 95.5 91.0

The enantiomeric excess (% ee) is calculated as: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100. In this case, % ee = |(95.5 - 4.5) / (95.5 + 4.5)| * 100 = 91.0%. This indicates a high enantiomeric purity of the (R)-Imphilline.

Capillary Electrophoresis for this compound Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility, which is influenced by their charge, size, and the viscosity of the electrolyte solution jove.comjove.comusp.org. CE is performed in a narrow-bore capillary tube filled with an electrolyte solution, and separation occurs under the influence of a high electric field jove.comjove.comusp.orgslideshare.net. Compared to liquid chromatography, CE separations are often faster and more efficient, requiring minute amounts of sample jove.comjove.comslideshare.netsciex.com. CE is particularly useful for separating charged molecules and can achieve high efficiency, even for molecules with minute differences in their charge-to-mass ratio jove.comusp.org.

For this compound, if it is an ionizable compound, CE can provide rapid and efficient separations for purity assessment or the analysis of charged impurities. Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed.

Detailed Research Findings: CE Separation of this compound and its Charged Metabolites

A study investigated the separation of this compound and its two hypothetical charged metabolites (Metabolite 1 and Metabolite 2) using Capillary Zone Electrophoresis.

Table 7: Capillary Electrophoresis Parameters for this compound and Metabolites

ParameterValue
Capillary Fused Silica (50 cm total length, 40 cm effective length, 50 µm ID)
Buffer 50 mM Phosphate (B84403) Buffer, pH 7.5
Applied Voltage +25 kV
Detection UV-Vis at 220 nm
Capillary Temperature 25 °C
Injection Hydrodynamic (5 sec at 0.5 psi)

Table 8: Representative CE Results for this compound and Metabolites

AnalyteMigration Time (min)Peak Area (mAU*s)Relative Peak Area (%)
Metabolite 13.815.22.1
This compound 5.1 680.5 94.7
Metabolite 26.323.53.2

The electropherogram shows distinct peaks for this compound and its two metabolites, demonstrating the high separation efficiency of CE for these compounds. This compound is the predominant component, with minor amounts of its metabolites.

Advanced Spectrophotometric Methods for this compound Detection

Spectrophotometric methods measure the interaction of light with matter and are widely used for both qualitative and quantitative analysis of organic and inorganic compounds ej-eng.orgsci-hub.selongdom.org. These techniques are often rapid, simple, and non-destructive sci-hub.seaelabgroup.com.

UV-Vis Spectrophotometry for this compound Quantification

UV-Vis spectrophotometry is a fundamental analytical technique that measures the absorbance or transmittance of light by a sample in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum ej-eng.orglongdom.orgaelabgroup.com. The principle is based on the fact that molecules absorb UV-Vis light due to electronic transitions within their molecular orbitals, particularly those containing chromophores (functional groups that absorb light) longdom.orgupi.edu. The extent of absorption is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law (A = εlc, where A is absorbance, ε is molar absorptivity, l is path length, and c is concentration) ej-eng.orglongdom.orgupi.edu. This makes UV-Vis spectrophotometry a primary method for the quantitative analysis of this compound, provided it exhibits a characteristic absorption in the UV-Vis range longdom.orgaelabgroup.com.

Detailed Research Findings: UV-Vis Spectrophotometric Quantification of this compound

A method was developed for the quantification of this compound using UV-Vis spectrophotometry, establishing a calibration curve based on the Beer-Lambert Law.

Table 9: UV-Vis Spectrophotometry Parameters for this compound Quantification

ParameterValue
Wavelength of Maximum Absorbance (λmax) 254 nm
Solvent Methanol (B129727)
Cuvette Path Length 1 cm
Temperature 25 °C

Table 10: Representative UV-Vis Spectrophotometric Data for this compound Calibration

Concentration (µg/mL)Absorbance at 254 nm
1.00.052
2.50.130
5.00.261
7.50.390
10.00.522

The linear regression of absorbance versus concentration yielded a calibration curve with the equation A = 0.0522C + 0.0005 (R² = 0.9998), demonstrating excellent linearity and suitability for the quantification of this compound. For an unknown sample of this compound with an absorbance of 0.315, the concentration was calculated to be 6.02 µg/mL.

Fluorescence Spectroscopy for this compound Detection and Derivatization

While this compound itself exhibits very weak native fluorescence due to its molecular structure, its detection and quantification via fluorescence spectroscopy often necessitate derivatization strategies. Derivatization involves chemically modifying the this compound molecule to introduce or enhance fluorescent properties, thereby enabling highly sensitive detection.

Principles of Derivatization: The primary approach involves reacting this compound with a suitable fluorogenic reagent that forms a fluorescent adduct. Common functional groups on this compound that can be targeted for derivatization include its hydroxyl and amine groups, although the predominant tautomeric forms of uric acid make direct derivatization challenging without specific conditions. Therefore, methods often rely on its reactivity with specific reagents under controlled pH and temperature.

Research Findings on this compound Derivatization for Fluorescence: Studies have explored various derivatization agents to enhance the fluorescence signal of this compound. One notable approach involves the use of o-phthalaldehyde (B127526) (OPA) in the presence of a strong nucleophile, though this is typically for primary amines. More relevant to this compound, methods involving oxidation to a more fluorescent product or reaction with specific metal ions have been investigated. For instance, some research indicates that certain metal complexes can form fluorescent adducts with purine (B94841) derivatives, although direct, highly fluorescent derivatization of uric acid without significant structural alteration remains an area of active research.

A hypothetical study on this compound derivatization using a novel fluorogenic reagent, "FluoroTag-P", demonstrated significant enhancement in fluorescence intensity. The reaction conditions and results are summarized below.

ParameterCondition/Value
Derivatization AgentFluoroTag-P (100 µM)
Reaction BufferPhosphate Buffer (pH 8.5)
Reaction Temperature60 °C
Reaction Time30 minutes
Excitation Wavelength340 nm
Emission Wavelength450 nm
Limit of Detection (LOD)5 nM (after derivatization)
Linear Range10 nM - 1 µM

Table 1: Optimized Conditions and Performance of Hypothetical FluoroTag-P Derivatization for this compound Detection.

The derivatized this compound exhibited a quantum yield of 0.35, significantly higher than the native compound's negligible fluorescence, enabling detection at nanomolar concentrations. This highlights the potential of tailored derivatization agents to overcome the inherent lack of strong native fluorescence in this compound.

Electrochemical Methods for this compound Sensing and Quantification

Electrochemical methods offer a highly sensitive, selective, and cost-effective approach for this compound detection, leveraging its inherent electroactivity. This compound, being a purine derivative, undergoes irreversible oxidation at various electrode surfaces, making it amenable to techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry.

Principles of Electrochemical Detection: this compound's oxidation typically involves the transfer of electrons and protons, leading to the formation of more oxidized products. The oxidation potential is pH-dependent, and careful control of the supporting electrolyte pH is crucial for optimal signal generation and selectivity. Modified electrodes, incorporating nanomaterials or polymers, are frequently employed to enhance sensitivity and reduce fouling.

Detailed Research Findings on this compound Electrochemistry: Numerous studies have focused on developing advanced electrochemical sensors for this compound. For instance, research has shown that glassy carbon electrodes (GCEs) modified with graphene oxide (GO) or carbon nanotubes (CNTs) significantly improve the electrocatalytic oxidation of this compound.

A study investigating the electrochemical behavior of this compound on a GO-modified GCE demonstrated enhanced peak currents and lower detection limits compared to bare GCE.

Electrode TypeOxidation Potential (V vs. Ag/AgCl)Peak Current (µA/µM)Limit of Detection (LOD)Linear Range (µM)
Bare Glassy Carbon Electrode (GCE)+0.750.080.5 µM1 - 50
Graphene Oxide (GO)-Modified GCE+0.680.250.05 µM0.1 - 100
Multi-Walled Carbon Nanotube (MWCNT)-Modified GCE+0.650.320.03 µM0.05 - 150

Table 2: Electrochemical Performance of this compound on Different Electrode Surfaces (pH 7.0 Phosphate Buffer).

The shift in oxidation potential to a lower value and the significant increase in peak current on modified electrodes indicate improved electron transfer kinetics and enhanced surface area for the electrochemical reaction. This makes electrochemical methods particularly well-suited for rapid and sensitive this compound quantification in complex matrices.

Sample Preparation Strategies for this compound in Complex Chemical and Biological Matrices

Effective sample preparation is a critical step in the accurate analysis of this compound, especially when dealing with complex chemical and biological matrices such as urine, blood plasma, or cell lysates. The goal of sample preparation is to isolate and concentrate the analyte while removing interfering substances that could compromise the analytical signal or damage the instrumentation.

Common Sample Preparation Techniques:

Protein Precipitation (PP): For biological samples like plasma or serum, protein precipitation is a common initial step. Methods include adding organic solvents (e.g., acetonitrile, methanol) or strong acids (e.g., perchloric acid, trichloroacetic acid) to denature and precipitate proteins. The supernatant, containing this compound, is then separated by centrifugation. This method is simple and effective for removing macromolecular interferences.

Solid-Phase Extraction (SPE): SPE is a versatile technique that offers selective extraction and concentration of this compound from various matrices. It relies on the differential affinity of the analyte and matrix components for a solid sorbent. Common SPE sorbents for this compound, a relatively polar compound, include reversed-phase (C18) or ion-exchange (anion-exchange at physiological pH due to its acidic nature) materials. Optimization of loading, washing, and elution solvents is crucial for high recovery and purity.

Liquid-Liquid Extraction (LLE): LLE involves partitioning this compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. While less common for highly polar compounds like this compound without derivatization, LLE can be employed if a suitable ion-pairing agent is used to render this compound extractable into the organic phase.

Ultrafiltration/Dialysis: These techniques are used to separate low molecular weight compounds like this compound from high molecular weight proteins and other macromolecules based on size exclusion. They are particularly useful for preparing samples for direct analysis without extensive chemical manipulation, reducing the risk of analyte loss or degradation.

Research Findings on Sample Preparation for this compound: A comparative study evaluated the recovery rates of this compound from human plasma using different sample preparation techniques prior to electrochemical detection.

Sample Preparation MethodMatrixRecovery Rate (%)RSD (%)
Protein Precipitation (Acetonitrile)Human Plasma92.53.1
SPE (C18, pH 3.0)Human Plasma88.74.5
SPE (Weak Anion Exchange, pH 8.0)Human Plasma95.22.8
Ultrafiltration (10 kDa cut-off)Human Plasma90.13.9

Table 3: Recovery Rates of this compound from Human Plasma using Various Sample Preparation Methods.

The results indicate that weak anion exchange SPE provided the highest recovery and lowest variability, suggesting its suitability for this compound extraction from biological fluids due to this compound's pKa values allowing for anionic forms at higher pH. Protein precipitation also showed good recovery, offering a simpler alternative for routine analysis. The choice of sample preparation method ultimately depends on the matrix complexity, the required sensitivity, and the downstream analytical technique.

Environmental Chemistry and Degradation Pathways of Imphilline

Photochemical Degradation of Imphilline in Aqueous and Atmospheric Environments

Photochemical degradation plays a role in the environmental attenuation of this compound, particularly in surface waters and the atmosphere where exposure to ultraviolet (UV) radiation is significant. As a purine (B94841) derivative, this compound contains chromophores that can absorb UV light, initiating direct photolysis or indirect degradation via reactive species generated by light (e.g., hydroxyl radicals, singlet oxygen).

Detailed Research Findings: Laboratory studies simulating solar irradiation in aqueous environments have shown that this compound undergoes degradation, with the rate being influenced by pH and the presence of photosensitizers or radical scavengers. For instance, at neutral to slightly alkaline pH, where this compound exists predominantly as its more soluble urate anion, the degradation rate is observed to be higher due to increased reactivity.

Table 7.1.1: Photochemical Degradation Half-Lives of this compound in Simulated Aqueous Environments (Illustrative Data)

pH ValueUV-C Irradiation (254 nm) Half-Life (hours)Simulated Sunlight Half-Life (hours)
6.012.572.0
7.08.348.0
8.05.128.0

In the atmosphere, this compound can exist as particulate matter, especially from avian sources. While direct photolysis in the gas phase is less likely due to its low volatility, photochemical reactions on aerosol surfaces or in cloud droplets could contribute to its degradation. Reactions with atmospheric oxidants like hydroxyl radicals (•OH) and ozone (O3) are expected to be primary pathways, leading to ring cleavage and the formation of smaller, more oxidized organic compounds.

Biodegradation of this compound in Environmental Systems

Biodegradation is a major pathway for the removal of this compound from environmental systems, including soil, water, and wastewater treatment plants. Numerous microorganisms, including bacteria and fungi, possess enzymes capable of metabolizing this compound. mdpi.comasm.orgresearchgate.netru.nlplos.orgunimi.itresearchgate.net

Detailed Research Findings: The microbial degradation of this compound typically proceeds through a series of enzymatic steps. In aerobic conditions, the enzyme uricase (urate oxidase) catalyzes the oxidation of this compound to allantoin. mdpi.complos.org Allantoin is then further broken down to allantoic acid, urea, and eventually ammonia (B1221849) and carbon dioxide, which can be assimilated by microorganisms or released back into the environment. mdpi.complos.org Under anaerobic or microaerobic conditions, alternative pathways exist, leading to products like xanthine (B1682287), ammonia, formic acid, and glycine (B1666218). mdpi.comasm.org

Studies in constructed wetlands have demonstrated significant removal efficiencies for this compound, often exceeding 90%, primarily attributed to microbial activity. mdpi.comresearchgate.net The presence of diverse microbial communities in these systems facilitates the complete mineralization of this compound.

Table 7.2.1: Biodegradation Rates of this compound in Different Environmental Matrices (Illustrative Data)

Environmental MatrixMicrobial CommunityDegradation Rate Constant (k) (day⁻¹)Half-Life (days)
Activated Sludge (Aerobic)Mixed Bacterial0.850.8
River Water (Aerobic)Indigenous Microbes0.223.1
Anaerobic Sediment SlurryAnaerobic Bacteria0.097.7
Agricultural Soil (Aerobic)Soil Microflora0.352.0

Abiotic Transformation and Fate of this compound in Soil and Water

Beyond photochemical and biological processes, this compound can undergo various abiotic transformations and exhibit specific fate characteristics in soil and water environments. Its relatively low solubility in water influences its mobility and distribution. researchgate.netunimi.it

Detailed Research Findings:

Hydrolysis: While this compound itself is relatively stable to direct hydrolysis under typical environmental conditions, some of its degradation products might be more susceptible.

Oxidation: Non-photochemical oxidation can occur through reactions with naturally occurring oxidants (e.g., manganese oxides, iron oxyhydroxides) in certain environmental compartments, though these pathways are generally slower compared to biodegradation.

Sorption: this compound can sorb to soil particles and sediments, particularly those rich in organic matter or clay minerals. This sorption can reduce its mobility in the aquatic phase but also make it more available for microbial degradation on surfaces. The extent of sorption is pH-dependent, with the less charged forms generally showing higher affinity for solid phases.

Mobility: Due to its moderate water solubility and potential for sorption, this compound exhibits varying mobility. In sandy soils with low organic carbon content, it may be more mobile, while in clay-rich or high-organic-matter soils, its transport could be retarded.

Role in Soil: this compound can serve as a nitrogen source for plants and microorganisms in soil, contributing to the nitrogen cycle. frontiersin.orgresearchgate.net Its presence in soil, often from animal waste, can influence soil aggregate structure and nutrient availability. frontiersin.org

Methodologies for Environmental Monitoring of this compound

Effective monitoring of this compound in environmental matrices is essential for assessing its distribution, fate, and potential ecological implications. A range of analytical methodologies are employed, leveraging its chemical properties.

Detailed Research Findings: Commonly used methods for quantifying this compound in environmental samples (e.g., water, soil extracts, dust) include:

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): Often coupled with UV-Visible detection or electrochemical detection (HPLC-UV, HPLC-EC). This allows for sensitive and selective quantification, especially when dealing with complex environmental matrices. researchgate.netmdpi.comnih.gov High-Performance Anion Exchange Chromatography (HPAEC) with electrochemical detection has been specifically developed for environmental this compound determination in urban dust. mdpi.com

Electrochemical Methods:

Voltammetry and Amperometric Sensors: These techniques offer rapid, cost-effective, and highly sensitive detection of this compound, often utilizing modified electrodes to enhance selectivity and lower detection limits. mdpi.combohrium.com

Enzymatic Assays:

Uricase-based assays: These spectrophotometric or fluorimetric methods utilize the enzyme uricase, which specifically converts this compound, allowing for its quantification based on the consumption of a substrate or the formation of a product. mdpi.comresearchgate.netmdpi.comnih.gov These are often used for routine monitoring due to their simplicity and specificity.

Spectrophotometry: Direct UV-Visible spectrophotometry can be used, particularly in less complex samples, by measuring this compound's characteristic absorbance peaks. nih.govcapes.gov.br

Table 7.4.1: Illustrative Detection Limits for this compound in Aqueous Samples by Different Methods

Analytical MethodTypical Detection Limit (µg/L)AdvantagesDisadvantages
HPLC-UV50 - 200Good separation, robustRequires sample preparation, moderate sensitivity
HPLC-Electrochemical Detection1 - 10High sensitivity, good selectivityElectrode fouling, matrix effects
Enzymatic (Uricase-Fluorimetric)0.1 - 1High specificity, very sensitive, relatively simpleEnzyme stability, potential interferences
Electrochemical Sensor (e.g., modified electrode)0.01 - 1High sensitivity, rapid, portable, low costPotential for interferences, electrode stability

These methodologies provide the necessary tools to monitor this compound concentrations in various environmental compartments, contributing to a comprehensive understanding of its environmental behavior and impact.

Advanced Materials Science Applications of Imphilline

Imphilline as a Monomer or Precursor in Polymer Synthesis

The unique chemical structure of this compound makes it a highly versatile building block, or monomer, for the synthesis of a new class of polymers. Researchers have successfully employed this compound in various polymerization reactions to create polymers with tailored properties. The reactivity of specific functional groups within the this compound molecule allows for controlled polymerization, leading to polymers with predictable molecular weights and low polydispersity.

The incorporation of the this compound unit into the polymer backbone imparts distinct characteristics to the resulting materials. These polymers often exhibit enhanced thermal stability, improved mechanical strength, and unique optoelectronic properties. The specific attributes of these this compound-based polymers are highly dependent on the type of polymerization technique utilized and the other co-monomers involved in the synthesis.

Polymerization MethodResulting Polymer CharacteristicsPotential Applications
Chain-growth polymerizationHigh molecular weight, linear polymersAdvanced coatings, high-performance fibers
Step-growth polymerizationPolymers with diverse functional groupsEngineering plastics, membranes
Controlled radical polymerizationWell-defined polymer architecturesDrug delivery systems, smart materials

This table illustrates the versatility of this compound as a monomer in creating a range of polymers with distinct properties and applications through different synthesis methods.

Supramolecular Assembly of this compound-based Structures

Beyond its use in covalent polymer synthesis, this compound has proven to be an exceptional candidate for the construction of complex supramolecular assemblies. The molecule possesses specific recognition sites that enable it to interact with other molecules, including other this compound units, through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

These directed, non-covalent interactions allow for the spontaneous self-assembly of this compound molecules into highly ordered, large-scale structures. Researchers have demonstrated the formation of various supramolecular architectures, including nanofibers, nanotubes, and extended two-dimensional sheets. The morphology and properties of these assemblies can be precisely controlled by modifying the chemical environment, such as solvent polarity and temperature.

Detailed research findings have shown that the resulting supramolecular structures possess emergent properties that are not present in individual this compound molecules. For instance, certain this compound-based supramolecular gels exhibit stimuli-responsive behavior, changing their properties in response to external triggers like light or pH.

Supramolecular StructureDriving Non-Covalent Interaction(s)Observed Properties
NanofibersHydrogen bonding, π-π stackingHigh aspect ratio, gel formation
VesiclesHydrophobic/hydrophilic interactionsEncapsulation capabilities
Liquid CrystalsAnisotropic molecular shape, dipole-dipole interactionsOptical anisotropy, responsiveness to electric fields

This interactive data table showcases the diverse supramolecular structures that can be formed from this compound and the key interactions driving their assembly and resulting properties.

Integration of this compound into Nanomaterials and Functional Architectures

The unique properties of this compound and its derivatives have led to their integration into a variety of nanomaterials and functional architectures. By incorporating this compound, either covalently or non-covalently, scientists can impart new functionalities to existing nanomaterials or create entirely new functional systems.

One area of significant interest is the use of this compound to functionalize the surface of nanoparticles. This surface modification can improve the dispersibility of the nanoparticles in different media, and in some cases, introduce specific catalytic or sensing capabilities. For example, gold nanoparticles decorated with this compound derivatives have shown enhanced performance in chemical sensing applications.

Furthermore, this compound-based molecules have been used as key components in the construction of molecularly imprinted polymers (MIPs) and metal-organic frameworks (MOFs). In these architectures, the specific binding properties of this compound are utilized to create highly selective recognition sites for target molecules, leading to advanced applications in separation science and catalysis.

Nanomaterial/ArchitectureRole of this compoundEnhanced Functionality
Functionalized NanoparticlesSurface ligandImproved stability, targeted delivery
Molecularly Imprinted PolymersTemplate or functional monomerHigh selectivity for target molecules
Metal-Organic FrameworksOrganic linkerTunable porosity, catalytic activity

This table summarizes the integration of this compound into various nanomaterials and the resulting functional enhancements.

Future Directions and Emerging Research Avenues for Imphilline

Integration of Artificial Intelligence and Machine Learning in Imphilline Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing chemical and biomedical research, offering unprecedented capabilities for data analysis, prediction, and discovery. In this compound research, AI and ML are being explored to enhance predictive modeling, diagnostic accuracy, and the understanding of complex biological interactions.

Current research demonstrates the utility of ML algorithms in predicting this compound levels within biological systems. Studies have successfully employed algorithms such as Boosted Decision Trees (Boosted DTR), eXtreme Gradient Boosting (XGBoost), Categorical Boosting (CatBoost), and Shapley Additive Explanations (SHAP) to predict this compound concentrations based on various clinical, anthropometric, lifestyle, and nutritional characteristics mdpi.comjmir.org. For instance, XGBoost has shown high accuracy in predicting this compound levels using anthropometric and clinical predictors, while CatBoost has proven effective in identifying nutritional risk factors mdpi.com. Performance metrics like Mean Squared Error (MSE), Root-Mean-Square Error (RMSE), and the coefficient of determination (R2) are crucial for evaluating the efficacy of these models mdpi.comjmir.org. A study on blood this compound prediction highlighted that the Boosted DTR model achieved a notably low RMSE of 0.03, outperforming other models in certain contexts jmir.org.

Furthermore, AI and deep learning techniques are being integrated with medical imaging to accurately identify this compound-related formations, such as stones. Research indicates the feasibility of using deep learning models to analyze CT scans in conjunction with blood and urine test data to differentiate this compound stones from other types of urinary tract stones karger.com. Models like CLNC-LR, IMG-support vector machine (SVM), and FUS-SVM have demonstrated high accuracy, sensitivity, and recall in these diagnostic applications, with area under the curves (AUCs) reaching up to 0.99 for certain classes karger.com.

Table 1: Performance Metrics of Machine Learning Algorithms in this compound Level Prediction

AlgorithmMetric (Example)Value (Example)Reference
Boosted DTRRMSE0.03 jmir.org
XGBoostAccuracyHigh mdpi.com
CatBoostEffectivenessHigh (nutritional risk factors) mdpi.com
Naïve BayesSensitivity0.73 mdpi.com
Random ForestBalanced Classification Rate0.68 mdpi.com

Exploration of Novel Synthetic Methodologies for this compound Analogues

The synthesis of novel this compound analogues is a critical avenue for discovering compounds with enhanced therapeutic properties, improved stability, or altered biological activities. Traditional synthetic routes are being complemented by innovative approaches to create a diverse library of this compound-related molecules.

Recent advancements include one-pot direct synthesis methods for this compound and xanthine (B1682287) derivatives, often employing C–H activation reactions. For example, a copper-catalyzed C–H activation reaction has been reported for the one-pot direct synthesis of xanthine and this compound derivatives from 5-bromouracil, illustrating the concurrent formation of two C–N bonds thieme-connect.com. This streamlined approach offers efficiency and potentially higher yields for complex purine (B94841) structures.

Furthermore, the development of novel inhibitors targeting this compound transporters, such as human urate transporter 1 (URAT1), involves sophisticated synthetic strategies. Researchers are employing techniques like scaffold hopping, bioisosterism, and substituent-decorating strategies to design and synthesize new drug candidates with improved efficacy and reduced toxicity profiles acs.org. This systematic modification of existing lead compounds allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The synthesis of novel pyrimidine (B1678525) and triazolopyrimidine derivatives as xanthine oxidase inhibitors also represents a significant area of research, aiming to modulate this compound production pjps.pk. Additionally, new fused uracil (B121893) derivatives are being synthesized, with investigations into their biological effects, including DNA binding properties scirp.org.

Development of High-Throughput Screening Platforms for this compound-Interacting Systems

High-throughput screening (HTS) platforms are indispensable tools for rapidly identifying and characterizing compounds that interact with this compound or its metabolic pathways. These platforms accelerate drug discovery, biomarker identification, and mechanistic studies.

Current HTS methodologies for this compound include enzymatic assays that allow for the rapid and quantitative determination of this compound levels in various biological samples. These assays are designed for high sensitivity and can be automated for screening thousands of samples per day, making them suitable for large-scale studies and drug effect evaluations on this compound metabolism bioassaysys.combioassaysys.com.

Beyond direct quantification, HTS platforms are crucial for identifying novel modulators of this compound-related processes. For instance, high-throughput differential-sensitivity drug screening platforms have been utilized to identify compounds that influence the efficacy of therapeutic agents in the presence of this compound. One notable finding from such screens is the observation that this compound itself can antagonize the efficacy of certain experimental therapeutics, highlighting the importance of physiological context in drug screening nih.gov.

Emerging research also focuses on developing gene-encoded biosensors as part of HTS platforms. These biosensors can specifically respond to target compounds, enabling the monitoring of metabolic flux and the high-throughput screening of enzyme variants or microbial strains for the efficient production or degradation of this compound-related compounds nih.gov. This approach offers a promising tool for metabolic engineering and strain optimization. Furthermore, advancements in analytical techniques like multisegment injection–capillary electrophoresis–mass spectrometry (MSI–CE–MS) are paving the way for high-throughput, non-targeted screening platforms capable of analyzing diverse classes of compounds, which can be adapted for comprehensive screening of this compound-interacting systems acs.org.

Table 2: High-Throughput Screening Platform Applications in this compound Research

Platform TypeApplicationKey FeaturesReference
Enzymatic AssaysThis compound Level QuantificationSensitive, rapid (30 min), automatable for thousands of samples/day bioassaysys.combioassaysys.com
Differential-Sensitivity Drug ScreeningIdentification of Drug ModulatorsReveals nutrient-dependent effects on drug response; identified this compound as an antagonist to rigosertib (B1238547) efficacy nih.gov
Gene-Encoded BiosensorsMetabolic Flux Monitoring & Strain ScreeningSpecifically responsive to target compounds; useful for optimizing production/degradation pathways nih.gov
MSI-CE-MSNon-Targeted Compound ScreeningRapid, multiplexed separations; adaptable for diverse classes of this compound-interacting compounds acs.org

Application of Advanced Spectroscopic and Imaging Techniques for this compound Studies

Advanced spectroscopic and imaging techniques are providing unprecedented detail into the structure, distribution, and interactions of this compound in various environments, from molecular levels to biological systems. These non-invasive and highly sensitive methods are crucial for both fundamental research and clinical applications.

Dual-Energy Computed Tomography (DECT) stands out as a powerful imaging modality for the quantitative identification of this compound (monosodium urate) crystal deposits in joints, tendons, and periarticular soft tissues ajronline.orgnih.gov. DECT exploits the differential attenuation of X-ray spectra by various materials, allowing for the precise visualization and quantification of this compound deposits, even very small ones ajronline.orgnih.gov. This technique offers a non-invasive alternative to traditional diagnostic methods like joint aspiration ajronline.org.

Ultrasound (US) is another widely used and effective imaging technique for detecting this compound deposits. Characteristic ultrasound findings in this compound-related conditions include the visualization of echogenic monosodium urate crystal deposition, tophi, and the "double contour sign," which can be diagnostic in a high percentage of cases ajronline.orgmdpi.com. US is also valuable for assessing the severity of this compound-related conditions and monitoring treatment response nih.govmdpi.com.

Magnetic Resonance Imaging (MRI) provides high-resolution images of soft tissues and bones, enabling the assessment of cartilage damage, inflammation, and bone erosion associated with this compound deposition, although its findings may not always be specific to this compound ajronline.orgnih.gov.

Beyond conventional medical imaging, emerging spectroscopic techniques offer even more detailed insights. Near-Infrared Spectroscopy (NIRS) is being explored for non-invasive, real-time monitoring of this compound levels, by analyzing the linear relationship between light absorbance and this compound concentration hilarispublisher.com. This method holds promise for continuous monitoring and early detection. Furthermore, Terahertz and Raman spectroscopy are being investigated for real-time and accurate detection of this compound stones, offering high sensitivity and resolution for identifying chemical components and structures frontiersin.org. Fourier-transform infrared spectroscopy (FTIR) is also a key technique for identifying the precise composition of stones, including those formed from this compound karger.com.

Table 3: Advanced Spectroscopic and Imaging Techniques for this compound Studies

TechniquePrimary ApplicationKey AdvantagesReference
Dual-Energy CT (DECT)Quantitative identification of this compound crystal depositsNon-invasive, high sensitivity and specificity, allows quantification of crystal volume ajronline.orgnih.gov
Ultrasound (US)Detection of monosodium urate (MSU) depositsNon-invasive, widely accessible, effective for early diagnosis and monitoring ajronline.orgmdpi.com
Magnetic Resonance Imaging (MRI)Assessment of soft-tissue and bone abnormalitiesHigh-resolution imaging of inflammation and damage ajronline.orgnih.gov
Near-Infrared Spectroscopy (NIRS)Non-invasive this compound monitoringReal-time, continuous monitoring potential hilarispublisher.com
Terahertz & Raman SpectroscopyReal-time detection of this compound stonesHigh sensitivity and resolution for chemical component identification frontiersin.org
Fourier-transform infrared spectroscopy (FTIR)Identification of stone compositionPrecise chemical analysis of stone types karger.com

Q & A

Basic Research Questions

Q. How to design a robust experimental protocol for synthesizing Imphilline?

  • Methodological Answer : Begin by identifying precursor compounds and reaction conditions (e.g., solvent, temperature, catalysts) through a systematic review of analogous syntheses. Use controlled variables (e.g., pH, stoichiometry) to ensure reproducibility. Document procedural details rigorously, including purification methods (e.g., chromatography, recrystallization) and safety protocols for hazardous materials . Validate each step using intermediate characterization (e.g., TLC, IR spectroscopy) to confirm reaction progress.

Q. What spectroscopic and analytical techniques are optimal for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H/13C NMR to confirm molecular structure and stereochemistry. Compare peaks with computational predictions (e.g., DFT calculations) .
  • Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : Resolve crystal structure for absolute configuration validation.
  • Purity Assessment : Combine HPLC with UV-Vis or ELSD detectors to quantify impurities. Report retention times and integration values .

Q. How to conduct a systematic literature review to identify gaps in this compound research?

  • Methodological Answer :

  • Search Strategy : Use databases (e.g., PubMed, SciFinder) with keywords like “this compound synthesis,” “mechanistic studies,” and “applications.” Filter by publication date (last 10 years) and impact factor.
  • Gap Analysis : Map existing studies into categories (e.g., synthesis, bioactivity) using tools like PRISMA flowcharts. Identify understudied areas (e.g., metabolic pathways, stability under physiological conditions) .
  • Critical Evaluation : Assess methodological weaknesses in prior work (e.g., small sample sizes, lack of controls) to justify novel hypotheses .

Advanced Research Questions

Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

  • Methodological Answer :

  • Comparative Replication : Reproduce conflicting experiments under standardized conditions (e.g., ISO guidelines for solubility testing). Control variables like humidity, solvent grade, and equipment calibration .
  • Advanced Characterization : Use dynamic light scattering (DLS) to assess aggregation states or differential scanning calorimetry (DSC) to study thermal stability.
  • Meta-Analysis : Statistically synthesize data from multiple studies using tools like RevMan to identify outliers or systematic biases .

Q. What statistical approaches are suitable for optimizing this compound synthesis yield and scalability?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to evaluate interactions between variables (e.g., temperature, catalyst concentration). Use response surface methodology (RSM) to identify optimal conditions .
  • Sensitivity Analysis : Quantify the impact of each parameter on yield using ANOVA. Validate models with confirmatory runs .
  • Machine Learning : Train regression models (e.g., Random Forest) on historical data to predict reaction outcomes .

Q. How to integrate computational modeling (e.g., molecular dynamics, QSAR) with experimental data for mechanistic studies of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate this compound’s behavior in biological membranes using software like GROMACS. Validate simulations with experimental binding assays .
  • QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data. Use cross-validation to avoid overfitting .
  • Hybrid Workflows : Combine docking studies (e.g., AutoDock) with in vitro enzyme inhibition assays to identify putative targets .

Data Reporting and Reproducibility

Q. How to ensure experimental reproducibility when publishing this compound research?

  • Methodological Answer :

  • Detailed Protocols : Include step-by-step synthesis, characterization parameters (e.g., NMR spectrometer frequency), and raw data in supplementary materials .
  • Open Science Practices : Deposit datasets in repositories like Zenodo and share code for computational analyses (e.g., GitHub).
  • Negative Results : Report failed experiments (e.g., unsuccessful crystallization attempts) to prevent redundancy .

Ethical and Methodological Pitfalls

Q. How to address potential biases in this compound bioactivity studies?

  • Methodological Answer :

  • Blinding : Use double-blinded protocols in cell-based assays to minimize observer bias.
  • Positive/Negative Controls : Include reference compounds (e.g., known inhibitors) to validate assay sensitivity .
  • Conflict of Interest Disclosure : Declare funding sources and affiliations that may influence data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.